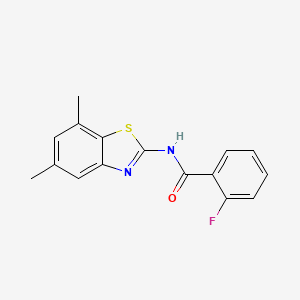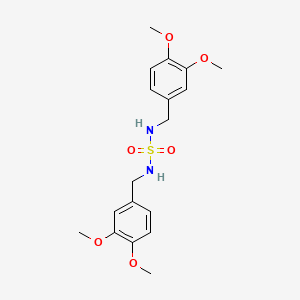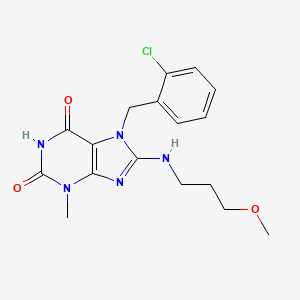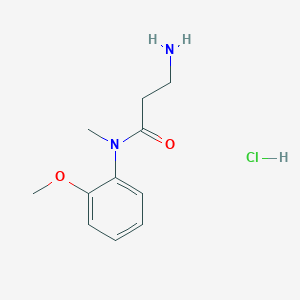![molecular formula C22H28N4O4S B2858519 5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-04-8](/img/structure/B2858519.png)
5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structural features, including an ethoxyphenyl group, a 1,4-dioxa-8-azaspiro[4.5]decane group, a thiazolo[3,2-b][1,2,4]triazol group, and an ethyl group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane group, for example, is a spirocyclic compound, which means it has two rings that share a single atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the ethoxyphenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility in various solvents .Applications De Recherche Scientifique
Antiviral Activity
The indole derivatives, which are structurally related to the compound , have shown significant antiviral properties . For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . Given the structural complexity of the compound, it could be hypothesized that it may also possess antiviral capabilities that could be explored in pharmacological studies.
Anti-inflammatory and Analgesic Properties
Compounds with an indole moiety have been documented to display anti-inflammatory and analgesic activities . The presence of the ethoxyphenyl group in the compound could potentially enhance these properties, making it a candidate for the development of new anti-inflammatory drugs.
Antimicrobial Effects
The thiazolo[3,2-b][1,2,4]triazol moiety is known to be present in various bioactive compounds. Research has indicated that triazole derivatives can have antimicrobial effects , which suggests that the compound could be valuable in the development of new antimicrobial agents .
Anticancer Research
Indole derivatives are also recognized for their anticancer properties . The compound’s structural features, such as the 1,4-dioxa-8-azaspiro[4.5]decane, might interact with biological targets in a way that could be beneficial for cancer research .
Antidiabetic Potential
The indole scaffold is found in many synthetic drug molecules with diverse biological activities, including antidiabetic effects . The compound could be investigated for its potential to act on biological pathways related to diabetes.
Antimalarial Applications
Indole derivatives have been explored for their antimalarial activities . The unique structure of the compound, particularly the presence of the thiazolo[3,2-b][1,2,4]triazol ring, might offer a new avenue for antimalarial drug development .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. The compound could potentially influence plant growth and development, making it a subject of interest in agricultural research .
Propriétés
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-17-23-21-26(24-17)20(27)19(31-21)18(15-5-7-16(8-6-15)28-4-2)25-11-9-22(10-12-25)29-13-14-30-22/h5-8,18,27H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJCWESUEOISQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5(CC4)OCCO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2858436.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2858439.png)






![2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine](/img/structure/B2858451.png)
![[(2R,4S)-2-Methyl-1,1-dioxothian-4-yl]methanamine;hydrochloride](/img/structure/B2858452.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)
![2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2858459.png)